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Compound of Interest

Compound Name: 2'-Deoxyguanosine monohydrate

Cat. No.: B6592467 Get Quote

Introduction
2'-Deoxyguanosine is a fundamental constituent of deoxyribonucleic acid (DNA), belonging to

the class of organic compounds known as purine 2'-deoxyribonucleosides.[1] It is composed of

the purine base guanine linked to a deoxyribose sugar via a β-N9-glycosidic bond.[2] In its

hydrated solid form, 2'-Deoxyguanosine monohydrate (C₁₀H₁₃N₅O₄ · H₂O) is a white to off-

white crystalline powder that serves as a critical building block for DNA synthesis in biological

systems.[2][3][4] Its structure and metabolism are of paramount importance to researchers in

molecular biology, biochemistry, and pharmacology, particularly for the development of antiviral

and anticancer therapeutics.[3][5] This guide provides a detailed overview of its chemical

structure, the experimental methods used for its characterization and synthesis, and its

biological significance.

Chemical and Physical Properties
2'-Deoxyguanosine is the most electron-rich of the four canonical bases, rendering it

susceptible to oxidative damage, which is a key area of study in DNA repair and mutagenesis.

[6] Its key identifiers and physical properties are summarized below.
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Property Value

IUPAC Name

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-

(hydroxymethyl)oxolan-2-yl]-1H-purin-6-

one;hydrate

Synonyms
Guanine-2'-deoxyriboside monohydrate, 2'-

dG·H₂O

CAS Number
312693-72-4 (monohydrate); 961-07-9

(anhydrous)

Molecular Formula C₁₀H₁₃N₅O₄ · H₂O

Molecular Weight 285.26 g/mol

Appearance White to off-white crystalline solid

Melting Point >300 °C (decomposes)

Solubility

Moderately soluble in water; Soluble in 1 M

NH₄OH (50 mg/mL), DMSO (10 mg/mL), 0.1 M

HCl (10 mg/mL)

Sources:[1][2][4][7][8]

Crystallographic Data
The definitive method for determining the precise three-dimensional arrangement of atoms in a

molecule like 2'-Deoxyguanosine monohydrate is single-crystal X-ray diffraction. While a

high-quality, complete crystal structure for the simple monohydrate is not readily available in

the reviewed literature, an entry in the Crystallography Open Database provides its basic

crystallographic parameters.[5] It is noteworthy that a complete, high-quality crystal structure

has been recently determined for a related solvate, 2′-deoxyguanosine dimethyl sulfoxide

disolvate, confirming the utility of the crystallographic approach for this nucleoside.[9][10]

Table 1: Unit Cell Parameters for 2'-Deoxyguanosine Monohydrate
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Parameter Value

Crystal System Monoclinic

Space Group P 1 2₁ 1

a 15.02 Å

b 6.81 Å

c 13.06 Å

α 90°

β 98.17°

γ 90°

| Cell Volume | 1327.92 Å³ |

Source:[5]

Note: A complete set of atomic coordinates, and therefore detailed bond lengths and angles, for

the monohydrate form is not available in the source data. The data presented confirms the

crystal system and unit cell dimensions.

Experimental Protocols
Structure Determination by X-ray Crystallography
The determination of a nucleoside's crystal structure is a multi-step process aimed at producing

a high-resolution three-dimensional map of electron density from which atomic positions can be

inferred.[11]

Methodology:

Crystallization: The first and often most challenging step is to grow high-quality single

crystals. For 2'-Deoxyguanosine, this can be achieved by slow evaporation of a saturated

solution, for instance, from dimethyl sulfoxide (DMSO) for its solvate form.[10] The crystal

must be of sufficient size (typically >0.1 mm) and quality, free from significant defects.[1]
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Diffraction Data Collection: The crystal is mounted on a goniometer and placed in a finely

focused monochromatic X-ray beam, often at a synchrotron source for high intensity.[11] The

crystal lattice diffracts the X-rays into a unique pattern of reflections (spots).[1] The angles

and intensities of these diffracted beams are meticulously recorded by a detector, such as a

CCD or pixel detector.[1]

Data Processing: The recorded diffraction images are processed to index the reflections and

integrate their intensities. These intensities are then used to calculate the structure factor

amplitudes.[11]

Structure Solution and Refinement: The "phase problem" is solved using computational

methods (e.g., direct methods or molecular replacement) to generate an initial electron

density map.[11] An atomic model is built into this map and then refined against the

experimental data to improve its fit, resulting in the final, precise atomic coordinates, bond

lengths, and bond angles.[11]
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General workflow for single-crystal X-ray diffraction.

Chemical Synthesis
2'-Deoxyguanosine can be synthesized through various methods. One efficient, modern

approach involves the chemical modification of a more commercially available nucleoside, 2'-

deoxyadenosine.[12]

Methodology:

Protection: The starting material, 2'-deoxyadenosine, is fully protected with benzoyl groups to

prevent side reactions at the hydroxyl and amino groups.
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Nitration: The protected 2'-deoxyadenosine undergoes nitration at the C2 position of the

purine ring using an agent like tetrabutylammonium nitrate/trifluoroacetic anhydride.

Reduction: The introduced 2-nitro (2-NO₂) group is then reduced to a 2-amino (2-NH₂) group

via Ni-catalyzed hydrogenolysis. This converts the adenine base into a diaminopurine base.

Deamination: The resulting diaminopurine intermediate is treated with the enzyme adenosine

deaminase, which selectively converts the amino group at the 6-position into a hydroxyl

group, forming the guanine base.

Deprotection: Finally, the benzoyl protecting groups are removed to yield the final product, 2'-

deoxyguanosine.[12]
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Workflow for the synthesis of 2'-deoxyguanosine.

Biological Role and Metabolic Pathway
As a precursor to deoxyguanosine triphosphate (dGTP), 2'-deoxyguanosine is essential for

DNA replication and repair.[3] Its metabolic pathway involves sequential phosphorylation by

cellular kinases. This process is critical for maintaining the pool of deoxynucleoside

triphosphates (dNTPs) required by DNA polymerases.

The guanine base of 2'-deoxyguanosine is particularly prone to oxidative damage, leading to

the formation of lesions such as 8-oxo-2'-deoxyguanosine (8-oxo-dG).[6] The presence of 8-

oxo-dG is a widely used biomarker for measuring oxidative stress and DNA damage, which, if

unrepaired, can lead to mutagenesis and contribute to cancer promotion.
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Metabolic phosphorylation and oxidative damage pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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